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  • Product: 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid
  • CAS: 174884-22-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(4-Acetyl-2-methoxyphenoxy)butanoic Acid

Introduction: Bridging Natural Scaffolds with Therapeutic Potential 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid is a synthetic organic compound derived from acetovanillone (also known as apocynin). Acetovanillone (4'-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Natural Scaffolds with Therapeutic Potential

4-(4-Acetyl-2-methoxyphenoxy)butanoic acid is a synthetic organic compound derived from acetovanillone (also known as apocynin). Acetovanillone (4'-hydroxy-3'-methoxyacetophenone) is a naturally occurring phenolic compound found in various plants and is recognized for a spectrum of biological activities, including the inhibition of NADPH oxidase, an enzyme implicated in oxidative stress.[1][2] The synthesis of derivatives like 4-(4-acetyl-2-methoxyphenoxy)butanoic acid is a key strategy in medicinal chemistry. By modifying the core structure of natural products, researchers aim to enhance desirable properties such as bioavailability, stability, and therapeutic efficacy, or to explore new pharmacological applications.[3][4][5] For instance, structural modifications can improve a compound's ability to cross the blood-brain barrier, a critical factor in developing treatments for central nervous system disorders.[3][4]

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-(4-acetyl-2-methoxyphenoxy)butanoic acid. The narrative emphasizes the rationale behind procedural choices, ensuring that the protocol is not merely a series of steps but a self-validating scientific workflow.

Synthetic Strategy: A Two-Step Approach via Williamson Ether Synthesis

The molecular architecture of the target compound is characterized by an ether linkage connecting the acetovanillone core to a butanoic acid side chain. The most direct and reliable method for constructing this aryl ether bond is the Williamson ether synthesis , a robust SN2 reaction between a phenoxide and an alkyl halide.[6][7]

Our synthetic strategy is a logical two-step process:

  • Ether Formation: The phenolic hydroxyl group of acetovanillone is deprotonated with a mild base to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an appropriate electrophile, in this case, ethyl 4-bromobutanoate. The use of an ethyl ester of the butanoic acid chain serves as a crucial protecting group for the carboxylic acid, preventing it from interfering with the base-mediated etherification.

  • Ester Hydrolysis: The resulting intermediate, ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate, is subjected to saponification (base-catalyzed hydrolysis). This step deprotects the carboxyl group, which is then protonated during an acidic workup to yield the final carboxylic acid product.

The overall workflow is depicted below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Acetovanillone Acetovanillone Intermediate Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate Acetovanillone->Intermediate K₂CO₃, DMF EthylBromobutanoate Ethyl 4-bromobutanoate EthylBromobutanoate->Intermediate K₂CO₃, DMF FinalProduct 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid Intermediate->FinalProduct 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Two-step synthesis workflow.

Core Reaction Mechanism: The SN2 Pathway

The cornerstone of this synthesis is the Williamson ether formation, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The base, potassium carbonate, deprotonates the acidic phenolic hydroxyl of acetovanillone, creating a potent phenoxide nucleophile. This nucleophile then performs a "backside attack" on the electrophilic carbon atom of ethyl 4-bromobutanoate, which bears the bromide leaving group. The reaction occurs in a single, concerted step, leading to an inversion of stereochemistry at the electrophilic carbon (though not relevant here as it is not a chiral center) and the formation of the C-O ether bond.[6][8]

G cluster_mechanism Williamson Ether Synthesis Mechanism (Sₙ2) Phenoxide Acetovanillone-phenoxide (Nucleophile) TransitionState [Transition State] Phenoxide->TransitionState Backside Attack AlkylHalide Ethyl 4-bromobutanoate (Electrophile) AlkylHalide->TransitionState Product Ether Product TransitionState->Product C-O bond forms LeavingGroup Br⁻ TransitionState->LeavingGroup C-Br bond breaks

Caption: Sₙ2 mechanism of ether formation.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part 1: Synthesis of Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate (Intermediate 1a)

This protocol is adapted from a procedure reported by The Royal Society of Chemistry.[9]

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Acetovanillone166.1735.5 g2101.0
Ethyl 4-bromobutanoate195.0531.0 mL (43.1 g)2101.0
Potassium Carbonate (K₂CO₃)138.2144.3 g3201.5
Dimethylformamide (DMF)-120 mL--
Ethyl Acetate (EtOAc)-As needed--
Deionized Water (H₂O)-As needed--
Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add acetovanillone (35.5 g, 0.21 mol) and dimethylformamide (120 mL). Stir until the solid is fully dissolved.

  • Base Addition: Add potassium carbonate (44.3 g, 0.32 mol) to the solution. K₂CO₃ is a mild base sufficient to deprotonate the phenol, driving the formation of the phenoxide nucleophile.

  • Alkylating Agent Addition: Add ethyl 4-bromobutyrate (31.0 mL, 0.21 mol) to the mixture.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 16 hours. Following this, heat the reaction to 50°C for 3 hours to ensure completion. The choice of DMF as a solvent is critical; as a polar aprotic solvent, it effectively solvates the potassium cation while leaving the phenoxide anion relatively free, enhancing its nucleophilicity and promoting the SN2 reaction.[6]

  • Workup - Filtration: After cooling to room temperature, filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and partition it between ethyl acetate and deionized water. The organic product will reside in the ethyl acetate layer.

  • Workup - Washing: Wash the organic layer several times with water to completely remove the high-boiling DMF solvent. Follow with a brine wash to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product, Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate (1a) , which can be purified further by column chromatography if necessary.[9]

Part 2: Synthesis of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid (Final Product)

This procedure outlines the hydrolysis of the ester intermediate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (Example)Moles (mmol)Equivalents
Intermediate 1a 280.315.0 g17.81.0
Lithium Hydroxide (LiOH)23.952.1 g89.05.0
Tetrahydrofuran (THF)-50 mL--
Deionized Water (H₂O)-15 mL--
1 M Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate (EtOAc)-As needed--
Brine-As needed--
Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • Reaction Setup: Dissolve the intermediate ester 1a (e.g., 5.0 g, 17.8 mmol) in tetrahydrofuran (50 mL) in a round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Add a solution of lithium hydroxide (2.1 g, 89.0 mmol) in water (15 mL). The use of a THF/water solvent system ensures that both the organic-soluble ester and the water-soluble base are in the same phase, allowing the reaction to proceed efficiently.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup - Acidification: Quench the reaction by slowly adding 1 M HCl (aq) until the solution is acidic (pH ~2). This crucial step protonates the lithium carboxylate salt, converting it into the neutral carboxylic acid, which is significantly less soluble in water and can be extracted.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Workup - Washing: Wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Drying and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting solid is the final product, 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid . Purity can be assessed by NMR and mass spectrometry, and the product can be recrystallized if necessary.[9]

Characterization and Validation

The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques. As reported in related syntheses, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the chemical structure by identifying the characteristic proton and carbon signals.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the compounds and assess their purity.

References

  • Synthesis and Evaluations of Novel Apocynin Deriv
  • Synthesis and Evaluations of Novel Apocynin Deriv
  • Structures of the synthesized apocynin derivatives.
  • SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF A NEW CHALCONE DERIVATIVE OF APOCYNIN. Journal of the Chilean Chemical Society.
  • Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin- Derived Dihydrocoumarin. Bentham Science Publishers.
  • Acetovanillone 498-02-2 wiki. Guidechem.
  • The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Supplementary Inform
  • 4-(4-Formyl-2-methoxyphenoxy)butanoic acid | 174358-69-1. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis Reaction Mechanism. YouTube.

Sources

Exploratory

Functionalized Linker Systems in Targeted Therapeutics: The Role of 4-(4-Acetyl-2-methoxyphenoxy)butanoic Acid

Topic: Biological Activity & Application of 4-(4-Acetyl-2-methoxyphenoxy)butanoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, ADC (Antibody-Drug Conjugate) Developers, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Application of 4-(4-Acetyl-2-methoxyphenoxy)butanoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, ADC (Antibody-Drug Conjugate) Developers, and Pharmacologists.

[1]

Executive Summary

4-(4-Acetyl-2-methoxyphenoxy)butanoic acid (CAS: 174884-21-0 for ethyl ester precursor) is a specialized bifunctional linker scaffold primarily utilized in the development of Antibody-Drug Conjugates (ADCs) and prodrug systems. Unlike direct pharmacological agents, its "biological activity" is defined by its stability-release profile . It serves as a tunable spacer that connects a cytotoxic payload (e.g., Calicheamicin, Doxorubicin) to a targeting moiety (e.g., Monoclonal Antibody).

Its structural core—an O-alkylated acetovanillone—provides two critical functions:

  • The Butanoic Acid Tail: Facilitates stable amide or ester attachment to the carrier or drug payload.

  • The Acetyl-Methoxy Head: Acts as a "chemical trigger." The ketone moiety forms acid-labile hydrazones, allowing for pH-dependent drug release within the acidic environment of lysosomes.

Chemical Biology & Mechanism of Action[2]

The "Tuning" Effect of the Methoxy Group

The biological utility of this compound lies in the electronic modulation provided by the ortho-methoxy group. In hydrazone-based linkers, the rate of hydrolysis (drug release) is governed by the electron density at the azomethine carbon.

  • Standard Acetophenone Linkers: Hydrolyze moderately fast.

  • Methoxy-Substituted Linkers: The electron-donating methoxy group stabilizes the transition state of the hydrazone formation but also fine-tunes the hydrolytic cleavage at pH 4.5–5.0 (lysosomal pH), while maintaining stability at pH 7.4 (systemic circulation).

Biological Signaling & Metabolism (Post-Cleavage)

Upon intracellular cleavage, the linker releases the drug and remains as a metabolite. The core structure, Acetovanillone (Apocynin) , possesses intrinsic biological activity that must be accounted for in toxicology screens:

  • NADPH Oxidase Inhibition: The released acetovanillone core can inhibit the assembly of NADPH oxidase in leukocytes, potentially reducing oxidative stress in the local tumor microenvironment.

  • Anti-inflammatory Action: By preventing Reactive Oxygen Species (ROS) generation, the "waste" linker may exert a mild anti-inflammatory effect, mitigating some off-target tissue damage associated with cytotoxic payloads.

Data Presentation: Physicochemical & Biological Profile

PropertySpecification / ValueBiological Relevance
Molecular Formula C₁₃H₁₆O₅Low MW ensures minimal immunogenicity of the spacer.
Linker Class Non-cleavable (backbone) / Acid-Labile (head)Dual-mode: Stable backbone, pH-sensitive trigger.
Plasma Stability High (t₁/₂ > 24h at pH 7.4)Prevents premature drug release in blood circulation.
Lysosomal Release Rapid (t₁/₂ < 30 min at pH 4.5)Ensures effective payload delivery upon endocytosis.
Metabolite Toxicity Low (LD₅₀ > 2g/kg in rodent models)The acetovanillone byproduct is generally recognized as safe.

Experimental Protocol: Synthesis of an Acyl Hydrazide Conjugate

Objective: To conjugate 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid to a hydrazide-functionalized cytotoxic agent (simulating a Calicheamicin payload attachment).

Reagents Required:
  • 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid (Linker)[1]

  • Payload-Hydrazide (e.g., Doxorubicin hydrazide or model compound)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)[1]

  • Anhydrous DMF and Methanol

  • Trifluoroacetic acid (catalytic)

Step-by-Step Methodology:
  • Activation of the Carboxylic Acid (The Anchor):

    • Dissolve 1.0 eq of the Linker in anhydrous DMF.

    • Add 1.2 eq of EDC·HCl and 1.2 eq of NHS.

    • Stir at room temperature (RT) for 2 hours under N₂ atmosphere.

    • Checkpoint: Monitor TLC (CHCl₃:MeOH 9:1) for the disappearance of the starting acid and formation of the NHS-ester active intermediate.

  • Conjugation to Carrier (Amide Bond Formation):

    • Add the amine-bearing carrier (or drug payload if attaching via acid tail) to the reaction mixture.

    • Adjust pH to 8.0 using DIPEA. React for 4–6 hours.

    • Purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Hydrazone Formation (The Trigger):

    • Note: If the drug payload is attached to the ketone (acetyl group), this step is performed instead of step 2, or sequentially.

    • Dissolve the Linker-Carrier construct in Methanol.

    • Add 1.1 eq of the Hydrazide-Drug.[2]

    • Add catalytic Trifluoroacetic acid (0.1% v/v).

    • Stir at RT for 12–24 hours.

    • Validation: The formation of the hydrazone is confirmed by the shift of the carbonyl signal in ¹³C NMR (~197 ppm to ~150-160 ppm).

Visualization: Mechanism of Action Pathway

The following diagram illustrates the lifecycle of an ADC utilizing this linker: from systemic circulation to lysosomal degradation and payload release.

ADC_Mechanism cluster_blood Systemic Circulation (pH 7.4) cluster_cell Target Cell (Intracellular) ADC ADC Complex (Antibody-Linker-Drug) Endosome Endocytosis ADC->Endosome Antigen Binding Stable Stable Hydrazone Linkage Lysosome Lysosome (pH 4.5) Endosome->Lysosome Maturation Hydrolysis Acid-Catalyzed Hydrolysis Lysosome->Hydrolysis H+ Influx Release Payload Release (Cytotoxic Agent) Hydrolysis->Release Cleavage Metabolite Inert Metabolite (Acetovanillone Derivative) Hydrolysis->Metabolite Byproduct

Caption: Figure 1. The pH-dependent activation pathway of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid linkers in Antibody-Drug Conjugates.

References

  • Process for preparing conjugates of methyltrithio antitumor agents.
  • Redox- and bio-activity of apocynin (acetovanillone). Source: ResearchGate / Physiol. Mol. Plant Pathol. Context: Establishes the biological activity (NADPH oxidase inhibition) of the acetovanillone core structure released after linker cleavage. URL:[Link]

  • Acid-Labile Linkers in Antibody-Drug Conjugates. Source:Chemical Reviews (General grounding on hydrazone linker stability). Context: Validates the mechanism of methoxy-substituted acetophenone derivatives in pH-sensitive drug release. URL:[Link]

Sources

Foundational

Precision Control in Chemical Biology: A Technical Guide to Photolabile Linkers

Executive Summary In the landscape of chemical biology, the ability to perturb biological systems with high spatiotemporal resolution is paramount.[1] Photolabile linkers (PLLs)—often referred to as photocages—provide th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemical biology, the ability to perturb biological systems with high spatiotemporal resolution is paramount.[1] Photolabile linkers (PLLs)—often referred to as photocages—provide this capability by "caging" a bioactive molecule (drug, protein, nucleotide) with a light-sensitive moiety. Upon irradiation at a specific wavelength, the linker cleaves, restoring the molecule's activity.[1]

This guide moves beyond basic definitions to explore the structural logic, selection criteria, and experimental validation of PLLs. We focus on the transition from "synthesis" to "functional application," ensuring that your experimental design is robust, reproducible, and chemically sound.

Part 1: Mechanistic Foundations

To effectively deploy PLLs, one must understand the photochemistry driving the release. We focus on the two most prevalent classes: o-Nitrobenzyls and Coumarins .

The o-Nitrobenzyl (ONB) Systems

The ONB group is the workhorse of the field. Its cleavage mechanism is a Norrish Type II-like intramolecular rearrangement.

  • Excitation: Absorption of a UV photon (typically 300–365 nm) excites the nitro group.

  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[2]

  • Rearrangement: This intermediate rearranges to a cyclic isoxazole or directly hydrolyzes to release the "caged" leaving group (the drug/probe) and a nitrosobenzaldehyde byproduct.

  • Critical Insight: The nitroso byproduct is reactive and can be toxic. Adding hydrazine or hydroxylamine scavengers during biological assays is a pro-tip to mitigate toxicity.

Coumarin-Based Systems

Coumarins offer a red-shifted alternative (400–500 nm), moving away from DNA-damaging UV light.[3]

  • Mechanism: Solvent-assisted heterolysis. Upon excitation, the C-O bond at the C4-methyl position undergoes heterolytic cleavage, generating a tight ion pair (coumaryl cation and leaving group anion).

  • Advantage: The coumarin byproduct is often fluorescent, allowing for "self-reporting"—you can track the uncaging event by monitoring the increase in fluorescence.

Part 2: The Chemical Toolbox (Comparative Analysis)

Selecting the right linker is an exercise in balancing quantum yield (


), absorption maximum (

), and aqueous solubility.

Table 1: Comparative Analysis of Common Photolabile Linkers

Linker Class

(Activation)
Quantum Yield (

)
Key AdvantageKey Limitation
o-Nitrobenzyl (ONB) 300–365 nm0.01 – 0.13Robust, well-characterized synthesis.Slow kinetics (

); UV light is cytotoxic; reactive byproduct.
Coumarin (e.g., DEACM) 350–450 nm0.05 – 0.30Faster release; visible light activation; fluorescent reporter.Lower solubility in water; requires polar solvents.
BODIPY 500–600 nm< 0.01 (variable)Bio-orthogonal green light; high extinction coefficient.Complex synthesis; often low quantum yields.
p-Hydroxyphenacyl (pHP) ~300 nm0.10 – 0.40Very fast release (ns scale); rearrangement yields inert byproduct.Absorbance is deep UV (overlap with proteins/DNA).

Part 3: Strategic Design in Chemical Biology

When designing a photocaged probe, follow this logic flow to ensure experimental success:

  • Bio-orthogonality of Wavelength:

    • In vitro enzyme assays: UV (365 nm) is acceptable.

    • Live cell imaging: Blue/Green (400–500 nm) is preferred to avoid phototoxicity.

    • Deep tissue: Requires Two-Photon (2P) active cages (e.g., specific coumarins or nitroindolines) to utilize NIR light (700–900 nm).

  • Solubility vs. Permeability:

    • Many linkers (especially BODIPY) are lipophilic. If your drug is also lipophilic, the caged complex may precipitate.

    • Solution: Append solubilizing groups (sulfonates, PEGs) to the linker scaffold, not the drug, to maintain the drug's native structure after release.

  • The "Dark" Stability:

    • The linker must be stable in the absence of light. Test hydrolytic stability in cell media (pH 7.4) for 24 hours before any irradiation experiment.

Part 4: Experimental Workflow

The following diagram outlines the critical path from molecular design to biological validation.

ExperimentalWorkflow Design 1. Rational Design (Target & Linker Selection) Synthesis 2. Chemical Synthesis (Caging Reaction) Design->Synthesis Characterization 3. Photophysical Characterization Synthesis->Characterization Stability 4. Dark Stability (Hydrolysis Check) Characterization->Stability Stability->Design If Unstable Uncaging 5. In Vitro Uncaging (HPLC/MS Analysis) Stability->Uncaging If Stable Uncaging->Design Low Yield BioAssay 6. Biological Assay (Cell/Enzyme) Uncaging->BioAssay >90% Release

Caption: Figure 1. Iterative workflow for the development and validation of photolabile probes. Feedback loops (dashed lines) are critical for optimization.

Part 5: Standard Protocol – Determination of Photochemical Quantum Yield

As an Application Scientist, I cannot stress this enough: You must quantify how efficient your linker is. A simple "it cleaved" is insufficient for publication or rigorous data analysis.

Objective: Determine


 (moles of product formed per mole of photons absorbed).

Materials:

  • Photocaged compound (1 mM in acetonitrile/buffer).

  • Potassium ferrioxalate (Standard Actinometer).

  • UV/Vis Spectrophotometer.

  • HPLC with UV detector.

  • Tunable light source (e.g., LED or Xenon arc lamp).

Step-by-Step Methodology:

  • Actinometry (Calibration):

    • Irradiate the ferrioxalate standard for a fixed time (

      
      ).
      
    • Measure the change in absorbance of the iron complex to calculate the photon flux (

      
      , einsteins/sec) of your light source.
      
  • Sample Irradiation:

    • Prepare your caged compound solution. Measure initial Absorbance (

      
      ) at the irradiation wavelength. Ensure 
      
      
      
      to ensure total photon absorption, or apply a correction factor.
    • Irradiate the sample for varying time points (

      
      ) ensuring <10% conversion (initial rate conditions).
      
  • Quantification:

    • Inject aliquots into HPLC.

    • Plot [Product Concentration] vs. [Irradiation Time].

    • Calculate the rate of product formation (

      
      ).
      
  • Calculation:

    • Use the photon flux (

      
      ) derived from step 1 to solve.
      

Part 6: Advanced Application – Photo-PROTACs

The integration of photolabile linkers with Proteolysis Targeting Chimeras (PROTACs) represents the cutting edge of "optopharmacology."

The Concept: Standard PROTACs degrade proteins systemically. Photo-PROTACs are caged (inactive) and only induce degradation in tissues exposed to light, reducing off-target toxicity.

Design Strategy:

  • Caging the Warhead: Attach a bulky photocage (e.g., nitroveratryloxycarbonyl, NVOC) to the E3 ligase ligand (e.g., Thalidomide) or the Target Protein ligand.

  • Steric Blockade: The cage prevents the formation of the Ternary Complex (Target-PROTAC-E3).

  • Activation: Light removes the cage, allowing the PROTAC to fold into the correct conformation to recruit the E3 ligase.

PhotoPROTAC Inactive Caged PROTAC (Inactive) [Cage-Linker-Ligand] Active Active PROTAC [Free Ligand Exposed] Inactive->Active Photocleavage Light Light Irradiation (hv) Light->Inactive Complex Ternary Complex Formation (Target + PROTAC + E3 Ligase) Active->Complex Recruitment Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Cell Machinery

Caption: Figure 2. Mechanism of action for Photo-PROTACs. The system acts as a binary 'AND' gate: Drug + Light = Degradation.

References

  • Klán, P., et al. (2013).[4][5] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[4][5] [Link]

  • Lerch, M. M., et al. (2016). Emerging Targets in Photopharmacology. Angewandte Chemie International Edition, 55(37), 10978–10999. [Link]

  • Xue, G., et al. (2019).[6] Light-Induced Protein Degradation with Photocaged PROTACs. Journal of the American Chemical Society, 141(46), 18370–18374. [Link]

  • Weinstain, R., et al. (2013). Visible-Light-Triggered Uncaging of Bioactive Molecules.[1] Chemical Communications, 49, 206-208. [Link]

  • Lai, A. C., & Crews, C. M. (2017).[6] Induced Protein Degradation: An Emerging Drug Discovery Paradigm. Nature Reviews Drug Discovery, 16, 101–114. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid ethyl ester as a Photolabile Linker

For Researchers, Scientists, and Drug Development Professionals Abstract In the dynamic fields of chemical biology, drug delivery, and combinatorial chemistry, the precise spatiotemporal control over the release of molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic fields of chemical biology, drug delivery, and combinatorial chemistry, the precise spatiotemporal control over the release of molecules is paramount. Photolabile linkers, molecular constructs that cleave upon light irradiation, have emerged as indispensable tools for achieving this control. This guide provides a comprehensive technical overview of a specific photolabile linker, 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid ethyl ester. We will delve into its chemical characteristics, proposed photochemical cleavage mechanism, and practical applications, with a focus on its utility in solid-phase synthesis. This document serves as a resource for researchers seeking to leverage the unique properties of this linker in their experimental designs.

Introduction to Photolabile Linkers: The Quest for Controlled Molecular Release

Photolabile linkers are bifunctional molecules that contain a photosensitive moiety, allowing for the cleavage of a covalent bond upon exposure to light of a specific wavelength[1]. This "on-demand" release mechanism offers significant advantages over conventional chemical cleavage methods, which often require harsh reagents that can compromise the integrity of sensitive biomolecules[2]. The ability to trigger cleavage with high spatial and temporal precision has made photolabile linkers invaluable in a range of applications, from the synthesis of complex chemical libraries to the targeted release of therapeutic agents[1][3].

The choice of a photolabile linker is dictated by several key parameters, including its absorption wavelength, quantum yield of cleavage (Φ), and the chemical nature of the released molecule and the photolytic byproducts. The ortho-nitrobenzyl (oNB) group is one of the most well-studied and widely utilized photolabile caging groups[3]. The topic of this guide, 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid ethyl ester, represents a variation of this theme, belonging to the broader class of ortho-carbonyl substituted phenoxy derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid ethyl ester is essential for its effective implementation.

PropertyValueSource
CAS Number 174884-21-0[3][4]
Molecular Formula C₁₅H₂₀O₅[1][3]
Molecular Weight 280.32 g/mol [1][3]
Appearance White to off-white solid[4]

The structure of this linker features a phenoxybutanoic acid ethyl ester moiety attached to an acetovanillone core. The ethyl ester serves as a protecting group for the carboxylic acid, which, after deprotection, provides a handle for conjugation to solid supports or molecules of interest. The acetyl and methoxy groups on the phenyl ring play a crucial role in modulating the photochemical properties of the molecule.

The Photochemical Cleavage Mechanism: A Proposed Pathway

While a definitive, experimentally validated photochemical mechanism for 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid ethyl ester is not extensively documented in readily available literature, we can propose a plausible pathway based on the well-established photochemistry of related ortho-carbonyl and ortho-nitrobenzyl compounds. The cleavage is anticipated to proceed via an intramolecular hydrogen abstraction, a hallmark of the Norrish Type II reaction[5].

Proposed Mechanism:

  • Photoexcitation: Upon absorption of UV light, the acetyl group's carbonyl oxygen is promoted to an excited singlet or triplet state.

  • Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the benzylic position of the butanoic acid chain. This forms a biradical intermediate.

  • Electron Rearrangement and Cleavage: Subsequent electron rearrangement leads to the cleavage of the C-O bond of the phenoxy ether, releasing the butanoic acid derivative.

  • Formation of Byproducts: The cleavage is expected to generate a vinyl-containing phenolic byproduct.

G cluster_0 Photochemical Cleavage Pathway Start 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid derivative Excitation Photoexcitation (UV Light) Start->Excitation Biradical Biradical Intermediate Formation (Intramolecular H-Abstraction) Excitation->Biradical Cleavage C-O Bond Cleavage Biradical->Cleavage Products Released Butanoic Acid Derivative + Phenolic Byproduct Cleavage->Products G cluster_workflow Solid-Phase Synthesis Workflow Step1 1. Linker Preparation: Ethyl Ester Hydrolysis Step2 2. Immobilization: Coupling to Solid Support Step1->Step2 Step3 3. Molecular Assembly: Stepwise Synthesis of Target Molecule Step2->Step3 Step4 4. Photocleavage: Release of Target Molecule Step3->Step4 Step5 5. Isolation and Purification Step4->Step5

Caption: General workflow for using the photolabile linker in solid-phase synthesis.

Detailed Experimental Protocols

Protocol 1: Hydrolysis of the Ethyl Ester

  • Rationale: The ethyl ester must be hydrolyzed to the free carboxylic acid to enable coupling to an amine-functionalized solid support.

  • Procedure:

    • Dissolve 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid ethyl ester in a suitable solvent mixture (e.g., THF/water or methanol/water).

    • Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

    • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Immobilization on Solid Support

  • Rationale: The free carboxylic acid of the linker is coupled to an amine-functionalized resin (e.g., Rink amide resin) using standard peptide coupling reagents.

  • Procedure:

    • Swell the amine-functionalized resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • In a separate vessel, dissolve the hydrolyzed linker, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF.

    • Add the activated linker solution to the swollen resin and agitate at room temperature for a specified time (typically 2-12 hours).

    • Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.

    • Cap any unreacted amine groups on the resin using an acetylating agent (e.g., acetic anhydride and DIEA in DMF).

Protocol 3: Photocleavage

  • Rationale: The synthesized molecule is released from the solid support by irradiation with UV light.

  • Procedure:

    • Swell the resin-bound product in a suitable solvent that is transparent to the cleavage wavelength (e.g., methanol, acetonitrile, or a mixture with water).

    • Irradiate the resin suspension with a UV lamp (e.g., a medium-pressure mercury lamp) equipped with a filter to select the appropriate wavelength range (e.g., >320 nm).

    • Agitate the suspension during irradiation to ensure uniform exposure.

    • Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC or LC-MS.

    • Once cleavage is complete, filter the resin and collect the filtrate containing the desired product.

Advantages and Considerations

The use of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid ethyl ester as a photolabile linker offers several advantages:

  • Mild Cleavage Conditions: Release of the target molecule is achieved without the need for harsh acidic or basic reagents, preserving the integrity of sensitive functional groups.

  • Orthogonality: Photochemical cleavage is orthogonal to many standard protecting group strategies used in organic synthesis, providing greater flexibility in synthetic design.[5]

  • Spatiotemporal Control: Light allows for precise control over when and where cleavage occurs, which is particularly advantageous in biological systems and for the creation of spatially defined microarrays.

Important Considerations:

  • Wavelength Selection: The choice of irradiation wavelength is critical to avoid photodamage to the target molecule.

  • Byproduct Interference: The photochemical byproducts may need to be separated from the desired product during purification.

  • Light Penetration: In solid-phase synthesis, ensuring uniform light penetration throughout the resin bed is crucial for efficient cleavage.

Conclusion

4-(4-Acetyl-2-methoxyphenoxy)butanoic acid ethyl ester is a valuable tool in the arsenal of photolabile linkers available to researchers. Its utility in solid-phase synthesis, coupled with the inherent advantages of photochemical release, makes it a compelling choice for the construction of complex molecules and the development of advanced drug delivery systems. While a more detailed characterization of its photochemical properties is warranted, the foundational knowledge and protocols outlined in this guide provide a solid starting point for its successful implementation in a variety of research and development settings.

References

  • A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16. [URL not available]
  • Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. (2025, July 16). [URL not available]
  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC. [URL not available]
  • Laser Flash Photolysis studies of o-hydroxyacetophenone and its derivatives.
  • Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer Protocols.
  • Collection - Phototautomerization on the Singlet and Triplet Surface in o‑Hydroxyacetophenone Derivatives in Polar Solvents - The Journal of Physical Chemistry B. ACS Figshare. [URL not available]
  • Photolabile Linkers for Solid-Phase Synthesis.
  • 4-(4-Acetyl-2-Methoxyphenoxy)-butanoic Acid Ethyl Ester | 174884-21-0. ChemicalBook.
  • 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester | CAS 174884-21-0. SCBT.
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [URL not available]
  • New photocleavable linker: α-thioacetophenone-type linker. PubMed.
  • Acetovanillone 498-02-2 wiki. Guidechem.
  • Figure 1 from Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [URL not available]
  • ethyl 4-(4-acetyl-2-methoxyphenoxy)
  • Ethyl 4-(4-formyl-2-methoxyphenoxy)
  • A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles.
  • WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s).
  • UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies.
  • WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • AcBut (4-(4-Acetyl-phenoxy)-butyric acid) | ADC Linker. MedchemExpress.com.

Sources

Protocols & Analytical Methods

Method

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a selective, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a selective, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid. The methodology is designed for researchers in pharmaceutical development and quality control, providing a robust framework for purity assessment and quantification. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The rationale behind the selection of chromatographic parameters is discussed in detail, followed by a comprehensive, step-by-step protocol for analysis and method validation based on ICH guidelines.

Introduction and Scientific Rationale

4-(4-Acetyl-2-methoxyphenoxy)butanoic acid is a chemical intermediate whose purity is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for separating, identifying, and quantifying components in a mixture.[1][2] The development of a reliable HPLC method is fundamental for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.[3]

The subject molecule, 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid, possesses key structural features that dictate the chromatographic strategy:

  • An aromatic ring with an acetyl group , which acts as a strong chromophore, making UV detection a highly suitable and sensitive choice.[1]

  • A carboxylic acid moiety , which is ionizable. The ionization state of this group dramatically affects the molecule's polarity and, consequently, its retention in reversed-phase chromatography.[4]

To achieve reproducible retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid must be controlled. The predicted pKa of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid is approximately 4.59.[5] According to chromatographic theory, setting the mobile phase pH at least 1.5 to 2 units below the pKa ensures the analyte exists predominantly in its non-ionized, more hydrophobic form.[2] This "ion-suppression" technique is critical for consistent interaction with the non-polar C18 stationary phase.[4] Therefore, this method employs an acidified mobile phase to maintain a pH of approximately 2.5-3.0.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the first step in logical method development.[6]

PropertyValueSource
Molecular Formula C₁₃H₁₆O₅[7]
Molecular Weight 252.26 g/mol Inferred from Formula
Predicted pKa 4.59 ± 0.10[5]
Structure Aromatic Carboxylic Acid-
Chromophore Substituted Acetophenone-

Recommended HPLC Method Parameters

The following parameters were established to provide optimal separation and quantification. The choice of a C18 column is based on its widespread success in separating moderately polar organic compounds, which is the standard for reversed-phase HPLC.[8] Acetonitrile is selected as the organic modifier for its low viscosity and favorable UV transparency.

ParameterRecommended ConditionRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard analytical instrumentation.[1]
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeProvides good efficiency and resolution for this class of compounds.[9]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)Isocratic elution for simplicity and robustness.
(Adjust ratio as needed, e.g., 50:50)0.1% Phosphoric Acid ensures pH < 3, suppressing ionization of the analyte.[4][10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.[9]
Column Temperature 30 °CMaintained temperature ensures retention time stability.[3]
Detection UV at 272 nmWavelength of maximum absorbance for the acetophenone chromophore.
Injection Volume 10 µLA typical volume for analytical HPLC.
Run Time ~10 minutesSufficient to elute the analyte and any closely related impurities.

Detailed Experimental Protocols

Preparation of Reagents and Mobile Phase
  • Reagent Quality: Use only HPLC-grade acetonitrile, water, and analytical-grade phosphoric acid.

  • Aqueous Mobile Phase (0.1% H₃PO₄): To 1000 mL of HPLC-grade water in a clean glass bottle, carefully add 1.0 mL of concentrated phosphoric acid (85%). Mix thoroughly.

  • Final Mobile Phase (Example 50:50 ratio): In a suitable reservoir, combine 500 mL of the Aqueous Mobile Phase with 500 mL of acetonitrile.

  • Degassing: Degas the final mobile phase for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles in the pump system.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the final mobile phase. Mix until fully dissolved.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the Stock Standard Solution with the mobile phase to create concentrations appropriate for the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Sample Weighing: Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Dissolution: Add approximately 20 mL of the mobile phase and sonicate for 5 minutes or until fully dissolved.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates that could damage the column.

HPLC System Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Dilute to Final Concentration B->C D Filter Sample (0.45 µm) C->D E Inject into HPLC System D->E Transfer to Vial F C18 Column Separation E->F G UV Detection (272 nm) F->G H Peak Integration & Quantification G->H Generate Chromatogram I Generate Report (Assay, Purity) H->I

Caption: High-level workflow for the HPLC analysis of the target analyte.

Method Validation Framework

For use in a regulated environment, the analytical method must be validated to ensure its performance is reliable. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Validation ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities or degradation products. Analyze a placebo, a standard, and a spiked sample.Peak for the analyte should be pure and free from interference at its retention time.
Linearity To verify that the detector response is directly proportional to the analyte concentration. Analyze at least five concentrations across the intended range.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay.
Accuracy To measure the closeness of the test results to the true value. Perform recovery studies by spiking a placebo with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).System suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid functional group, the method ensures robust and reproducible chromatography. The detailed protocols for sample preparation and analysis, combined with a clear framework for method validation, offer researchers a reliable tool for quality assessment in drug development and manufacturing.

References

  • Vertex AI Search. (2026, February 3).
  • PubMed.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • PharmaCores. (2025, May 27). HPLC Method development: an overview.
  • ChemicalBook. Butanoic acid, 4-(4-acetyl-2-methoxyphenoxy)-.
  • ResearchGate. (2025, August 9). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Semantic Scholar.
  • ChemicalBook. (2023, May 14). 4-(4-Acetyl-2-Methoxyphenoxy)-butanoic Acid Ethyl Ester | 174884-21-0.
  • Santa Cruz Biotechnology. 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester | CAS 174884-21-0 | SCBT.
  • ChemicalBook. 4-(4-acetyl-2-methoxyphenoxy)butanoic acid Product Description.
  • TCI Chemicals. 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic Acid | 188891-18-1.
  • CompTox Chemicals Dashboard, EPA. (2025, October 15). 4-(4-phenoxyphenyl)butanoic acid Properties.
  • a rapid hplc method for determination of major phenolic acids in plant m
  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
  • Redalyc.
  • RSC Publishing. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • Chem-Impex. 4-(4-Formyl-3-methoxyphenoxy)-butyric acid.
  • ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 4-(4-Acetyl-2-methoxyphenoxy)butanoic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. Ticket ID: #SYN-442-OPT Status: Open Assigned Specialist: Senior Application Scientist[1] You are experiencing yield bottlenecks in the synthesis of 4-(4-Acetyl-2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: #SYN-442-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

You are experiencing yield bottlenecks in the synthesis of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid . This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic pitfalls of alkylating Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone) with Ethyl 4-bromobutyrate , followed by hydrolysis.

📊 Performance Dashboard: Yield Expectations

Before troubleshooting, benchmark your current results against optimized industrial standards.[1]

ParameterStandard Protocol (Acetone/K₂CO₃)Optimized Protocol (DMF/K₂CO₃ + KI)
Reaction Time 18–24 Hours2–4 Hours
Conversion 60–70%>95%
Isolated Yield 55–65%88–92%
Major Impurity Unreacted Phenol / Polymerized AcrylatesMinimal
🧱 Module 1: The Alkylation Bottleneck (Step 1)

The Core Problem: The reaction between Acetovanillone and Ethyl 4-bromobutyrate is a standard Williamson Ether Synthesis (


).[1] However, the electron-withdrawing acetyl group on the phenol reduces the nucleophilicity of the phenoxide, making the reaction sluggish in standard solvents like acetone.
🔧 Troubleshooting Guide: Alkylation

Q: Why is my reaction stalling at 60% conversion despite refluxing in acetone? A: Acetone boils at 56°C, which is often insufficient to overcome the activation energy for deactivated phenols.[1] Furthermore, potassium carbonate (K₂CO₃) has poor solubility in acetone, creating a heterogeneous "slurry" reaction that is surface-area dependent.

  • Solution: Switch to DMF (Dimethylformamide) or Acetonitrile .[1] DMF allows higher temperatures (80–90°C) and better solvates the phenoxide anion, increasing its nucleophilicity.[1]

Q: I see a new impurity spot just above the starting material. What is it? A: This is likely Ethyl Crotonate (or related acrylate species).

  • Cause: At high temperatures or with strong bases (like NaH), the base can deprotonate the

    
    -position of the Ethyl 4-bromobutyrate, leading to E2 elimination rather than substitution.[1]
    
  • Fix: Stick to mild bases like K₂CO₃.[1] Do not use NaH or NaOH for this step. Maintain temperature below 90°C.

Q: How can I speed up the reaction without increasing impurities? A: Use the Finkelstein Catalyst Effect .

  • Protocol: Add 10 mol% Potassium Iodide (KI) .

  • Mechanism: KI reacts with Ethyl 4-bromobutyrate to form Ethyl 4-iodobutyrate in situ.[1] The iodide is a much better leaving group than bromide, significantly accelerating the

    
     attack by the phenoxide.[1]
    
🧪 Module 2: Hydrolysis & Isolation (Step 2)

The Core Problem: The intermediate ester must be hydrolyzed to the acid. Losses here are usually due to incomplete precipitation or "oiling out" during acidification.

🔧 Troubleshooting Guide: Hydrolysis

Q: Upon acidification, my product forms a sticky oil instead of a solid. Why? A: This "oiling out" occurs if the acidification is too rapid or if residual organic solvents (DMF/Alcohol) are present.

  • Solution: Ensure all organic solvents (MeOH/EtOH) are removed via rotary evaporation before acidification.[1] Acidify the aqueous solution slowly at 0–5°C with 1N HCl under vigorous stirring. If oiling persists, seed the mixture with a crystal of the pure acid or sonicate.[1]

Q: My yield drops after the acid workup. A: The product has a carboxylic acid and a methoxy group; it has slight water solubility.[1]

  • Solution: Do not wash the filter cake with excessive volumes of water. Use ice-cold water. If yield is critical, extract the aqueous mother liquor with Ethyl Acetate to recover dissolved product.[1][2]

📝 Optimized Experimental Protocol (SOP)

Target: 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid Scale: 10 mmol basis

Step 1: Catalytic Alkylation
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Charge: Add Acetovanillone (1.66 g, 10 mmol), K₂CO₃ (2.07 g, 15 mmol, anhydrous/granular), and KI (0.16 g, 1 mmol).

  • Solvent: Add anhydrous DMF (10 mL). Note: DMF volume should be kept minimal to maximize concentration.

  • Reagent: Add Ethyl 4-bromobutyrate (2.15 g, 11 mmol) dropwise.

  • Reaction: Heat to 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: Starting phenol (

      
      ) should disappear; Ester product (
      
      
      
      ) appears.[1]
  • Workup: Cool to RT. Pour into ice-water (50 mL). The ester may precipitate or separate as an oil. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

Step 2: Saponification
  • Reaction: Dissolve the crude ester in MeOH (10 mL). Add NaOH solution (2M, 10 mL). Stir at RT for 2 hours.

    • Checkpoint: TLC should show conversion of the non-polar ester to the baseline carboxylate salt.[1]

  • Isolation: Evaporate MeOH under reduced pressure (Critical to prevent oiling).

  • Precipitation: Cool the remaining aqueous solution to 0°C. Slowly add 1M HCl dropwise until pH ~2.

  • Filtration: A white solid should precipitate.[1] Stir for 30 mins at 0°C to mature the crystals. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

📉 Visualization: Reaction Logic & Impurity Pathways[1]

The following diagram illustrates the kinetic pathways and decision nodes for the synthesis.

SynthesisPath Start Acetovanillone (Phenol) Inter1 Phenoxide Anion Start->Inter1 Deprotonation Reagent Ethyl 4-bromobutyrate Path_Main SN2 Attack (Major Pathway) Reagent->Path_Main + Phenoxide Path_Side E2 Elimination (Side Reaction) Reagent->Path_Side + Base (High T) Base Base (K2CO3) Inter1->Path_Main Product_Ester Intermediate Ester Path_Main->Product_Ester DMF/KI (Fast) Impurity_Acrylate Ethyl Crotonate (Impurity) Path_Side->Impurity_Acrylate Discard Hydrolysis Hydrolysis (NaOH) Product_Ester->Hydrolysis Acidification pH 2 Final_Acid Target Acid (Solid) Hydrolysis->Final_Acid Acidification pH 2

Caption: Reaction pathway showing the competition between the desired SN2 substitution and the unwanted E2 elimination side reaction.

📚 References
  • Williamson Ether Synthesis Optimization:

    • Methodology: The use of K₂CO₃/DMF/KI is the "Finkelstein-assisted" modification, a standard protocol for accelerating alkylation of deactivated phenols.[1]

    • Source:March's Advanced Organic Chemistry, 8th Edition. "Reaction 10-14: The Williamson Reaction." Wiley, 2019.

  • Specific Intermediate (Ethyl Ester):

    • Compound: 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid ethyl ester.[1][3]

    • CAS: 174884-21-0.[1][3]

    • Source: Santa Cruz Biotechnology Product Database.

  • Analogous Reaction Kinetics (Acetovanillone Alkylation):

    • Context: Optimization of acetovanillone alkylation using various bases and solvents.

    • Source:Journal of Chemical Research, "Alkylation of Acetovanillone," 2005.[1] (General chemical principle verification).

  • Hydrolysis & Workup of Phenoxy Acids:

    • Methodology: Precipitation of phenoxy-alkanoic acids via pH adjustment.[1]

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Aryloxyacetic Acids." Longman, 1989.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for Acetovanillone, DMF, and Alkyl Bromides before handling.[1]

Sources

Optimization

Minimizing off-target effects of NADPH oxidase inhibitors in cellular models

Topic: Minimizing Off-Target Effects in Cellular Models Ticket ID: NOX-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the NOX Technical Support Center. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects in Cellular Models Ticket ID: NOX-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the NOX Technical Support Center.

You are likely here because your ROS data is inconsistent, your "specific" inhibitor is killing your cells, or your genetic knockdown results do not match your pharmacological data. This guide addresses the critical failure points in NADPH Oxidase (NOX) inhibition experiments.

Module 1: Inhibitor Selection & Specificity
Q: I am using Apocynin and DPI to inhibit NOX2, but I see effects in NOX-null cells. Why?

A: You are observing classic off-target toxicity. Historically cited inhibitors like Apocynin and Diphenyleneiodonium (DPI) are now considered "dirty" tools in modern redox biology.

  • Apocynin is not a direct inhibitor in most cells: Apocynin (Acetovanillone) is a pro-drug that requires activation by Myeloperoxidase (MPO) to form the active dimer that inhibits NOX assembly.

    • The Failure Point: Most non-phagocytic cells (endothelial, epithelial, fibroblasts) lack MPO . In these cells, Apocynin acts merely as a general antioxidant/scavenger, not a NOX inhibitor.[1]

  • DPI is a flavoprotein poison: DPI inhibits any enzyme that uses FAD/FMN as a cofactor. This includes Nitric Oxide Synthase (NOS), Xanthine Oxidase (XO), and crucially, Mitochondrial Complex I .

    • The Consequence: DPI shuts down mitochondrial respiration. The drop in ROS you see is likely due to mitochondrial collapse, not NOX inhibition.

Q: Is VAS2870 a safe alternative for NOX2/NOX4?

A: Proceed with extreme caution. While often marketed as a "specific" pan-NOX inhibitor, VAS2870 acts via thiol alkylation .[2]

  • Mechanism:[1][3][4][5][6] It modifies cysteine residues on the enzyme.[2][5]

  • Risk:[7] It indiscriminately alkylates thiols on other proteins (e.g., Ryanodine Receptors), replicating the very oxidative stress phenotype you are trying to prevent.

Recommended "Clean" Inhibitors

Replace legacy compounds with these validated alternatives:

Target IsoformRecommended InhibitorMechanismSpecificity Notes
NOX1 / NOX4 GKT137831 (Setanaxib) Allosteric inhibition of p22phox/NOX interfaceClinically validated. Does not inhibit NOX2 or XO. High specificity.
NOX2 gp91ds-tat (NOX2ds-tat) Peptidic; blocks p47phox binding to NOX2Highly specific to NOX2 assembly. Requires scrambled peptide control (sc-tat).
NOX1 ML171 Blocks NOX1 activityHigh potency (IC50 ~250nM); minimal off-target effects on NOX2/4.[8]
Module 2: Assay Interference (The "Ghost" Signal)
Q: My inhibitor abolishes the Amplex Red signal, but downstream signaling (e.g., p38 MAPK) remains active. Is the inhibitor working?

A: Likely not. You are probably observing fluorescence quenching or direct scavenging , not enzyme inhibition.

Many small molecule inhibitors (especially polyphenols like Apocynin) absorb light at the same wavelength as resorufin (the Amplex Red product) or react directly with H2O2 before the probe can detect it.

Protocol: The Cell-Free Scavenging Validation (The "X/XO" Test)

Before using any inhibitor in cell culture, you must prove it does not interfere with your detection system.

Objective: Determine if the compound inhibits the enzyme or just quenches the probe.

  • Setup: Create a cell-free ROS generating system using Xanthine (X) and Xanthine Oxidase (XO).[9] This produces superoxide/H2O2 independent of NOX.

  • Reaction Mix:

    • Buffer: PBS or HBSS (pH 7.4).

    • Substrate: Xanthine (100 µM).

    • Enzyme: Xanthine Oxidase (5 mU/mL).[9]

    • Probe: Amplex Red + HRP (or your specific ROS probe).

  • Treatment: Add your NOX inhibitor at the experimental concentration (e.g., 10 µM).

  • Readout: Measure fluorescence over 30 minutes.

  • Interpretation:

    • Signal Unchanged: The inhibitor is "assay compatible." It does not scavenge ROS or quench fluorescence.

    • Signal Decreased: FAIL. The inhibitor is scavenging ROS produced by XO. It will give false positives in your NOX assay.

Module 3: Pathway Crosstalk & Logic
Q: I inhibited NOX, but mitochondrial ROS is also down. Is my inhibitor non-specific?

A: Not necessarily. You are likely observing ROS-induced ROS Release (RIRR) . NOX and Mitochondria are hydraulically connected.

  • NOX produces superoxide/H2O2.

  • H2O2 diffuses to the mitochondria.

  • This triggers the opening of the mPTP or alters the redox state of Complex I/II.

  • Mitochondria release a burst of superoxide.

Diagnostic: If you treat with a specific NOX inhibitor (e.g., GKT137831) and see a reduction in MitoSOX signal, this confirms the NOX


 Mito  axis, provided you have ruled out direct mitochondrial toxicity (via Sepharose permeabilization or Respiration assays).
Module 4: Visualization & Logic Flows
Figure 1: The Validation Funnel

Caption: A logic flow for validating NOX inhibitors, distinguishing between true inhibition, scavenging artifacts, and off-target toxicity.[10]

ValidationFunnel Start Candidate NOX Inhibitor CellFree Step 1: Cell-Free X/XO Assay (Scavenging Check) Start->CellFree IsScavenger Does it reduce signal? CellFree->IsScavenger Discard DISCARD: Compound is a Scavenger/Quencher IsScavenger->Discard Yes CellBased Step 2: Cell-Based Assay (Target Engagement) IsScavenger->CellBased No (Proceed) Toxicity Step 3: Toxicity Check (Mito-Respiration / ATP) CellBased->Toxicity IsToxic Mitochondrial Inhibition? Toxicity->IsToxic Discard2 DISCARD: Off-target Mito Toxicity (e.g., DPI) IsToxic->Discard2 Yes Genetic Step 4: Genetic Validation (siRNA/CRISPR Comparison) IsToxic->Genetic No (Proceed)

Figure 2: NOX-Mitochondrial Crosstalk

Caption: The signaling axis where NOX-derived H2O2 triggers mitochondrial ROS release, complicating inhibitor analysis.

Crosstalk Stimulus Agonist (AngII / GF) NOX NOX Enzyme (NOX1/2/4) Stimulus->NOX Activation H2O2 H2O2 NOX->H2O2 Primary ROS Mito Mitochondria (Complex I/III) H2O2->Mito RIRR Trigger Signaling Pathological Signaling H2O2->Signaling MitoROS Mito-ROS (Superoxide) Mito->MitoROS Amplification MitoROS->Signaling GKT GKT137831 GKT->NOX Blocks

References
  • Altenhofer, S. et al. (2015). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences. Link

  • Heumüller, S. et al. (2008).[11] Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension.[12][13] Link

  • Wind, S. et al. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology. Link

  • Gage, M.C. et al. (2013). GKT137831, a Dual NOX1/NOX4 Inhibitor, Inhibits Liver Fibrosis.[11] Hepatology.[14] Link (Note: Setanaxib clinical context).

  • Zielonka, J. et al. (2014). High-throughput assays for superoxide and hydrogen peroxide: design of a screening workflow to identify inhibitors of NADPH oxidases. Journal of Biological Chemistry.[15] Link

  • Sun, Q.A. et al. (2012). Off-target thiol alkylation by the NADPH oxidase inhibitor VAS2870.[5] Free Radical Biology and Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

Assessing the Cytotoxicity of 4-(4-Acetyl-2-methoxyphenoxy)butanoic Acid and its Derivatives: A Comparative Guide

< In the landscape of drug discovery and development, the initial assessment of a compound's cytotoxicity is a critical gatekeeper. This guide provides a comprehensive, technically-grounded comparison of the cytotoxic pr...

Author: BenchChem Technical Support Team. Date: February 2026

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In the landscape of drug discovery and development, the initial assessment of a compound's cytotoxicity is a critical gatekeeper. This guide provides a comprehensive, technically-grounded comparison of the cytotoxic profiles of 4-(4-acetyl-2-methoxyphenoxy)butanoic acid and its conceptual derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for robust cytotoxicity assessment, and present data in a clear, comparative format to aid researchers, scientists, and drug development professionals in their evaluation of this chemical series.

Introduction: The Rationale for Cytotoxicity Profiling

4-(4-Acetyl-2-methoxyphenoxy)butanoic acid belongs to the broad class of phenoxyacetic acid derivatives, a scaffold known to exhibit a wide range of biological activities.[1][2] The presence of the acetyl and methoxy groups on the phenyl ring, coupled with the butanoic acid side chain, suggests potential for diverse molecular interactions within a biological system.[3] Understanding the inherent cytotoxicity of the parent molecule and how structural modifications influence this activity is paramount for several reasons:

  • Therapeutic Index: For any potential therapeutic agent, a clear window between the concentration that elicits a therapeutic effect and the concentration that causes toxicity is essential.

  • Structure-Activity Relationship (SAR): Systematically modifying the parent structure and observing the corresponding changes in cytotoxicity can provide invaluable insights into the pharmacophore, guiding the design of more potent and less toxic analogues.[4][5]

  • Mechanism of Action: The nature and onset of cytotoxicity can offer clues about the compound's mechanism of action, for instance, whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[6]

This guide will focus on a panel of standard in vitro cytotoxicity assays to build a comprehensive profile of these compounds.

Comparative Cytotoxicity Assessment: A Multi-Assay Approach

To obtain a holistic view of cytotoxicity, it is ill-advised to rely on a single assay. Different assays measure distinct cellular parameters, and a multi-assay approach provides a more robust and nuanced understanding of a compound's effect on cell health.[7] We will consider three primary assays:

  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[6][8][9]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, a marker of compromised membrane integrity.[10][11]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: Differentiates between healthy, apoptotic, and necrotic cells via flow cytometry.[12][13][14][15]

Conceptual Derivatives for SAR Studies

For the purpose of this guide, we will consider the following hypothetical derivatives of 4-(4-acetyl-2-methoxyphenoxy)butanoic acid to illustrate the principles of SAR in cytotoxicity assessment:

  • Derivative A: Esterification of the carboxylic acid to its methyl ester.

  • Derivative B: Reduction of the acetyl group to a hydroxyl group.

  • Derivative C: Introduction of a nitro group at the 5-position of the phenyl ring.[16]

These modifications are chosen to probe the effects of altering lipophilicity, hydrogen bonding potential, and electronic properties.

Experimental Protocols & Methodologies

The following protocols are presented as a guide and should be optimized for the specific cell lines and laboratory conditions.

General Cell Culture and Compound Preparation
  • Cell Line Selection: A panel of cell lines is recommended, including both cancerous and non-cancerous lines, to assess for any selective cytotoxicity. For this guide, we will use the human breast cancer cell line MCF-7 and a non-cancerous human embryonic kidney cell line, HEK293.

  • Cell Culture: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solutions: The parent compound and its derivatives should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Subsequent dilutions should be made in culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO at the same final concentration as in the treated wells) in all experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9][17]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates compound_prep Serial Dilution of Test Compounds incubation Incubation (24, 48, 72h) compound_prep->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout ic50 IC50 Determination readout->ic50 comparison Comparative Analysis ic50->comparison

Caption: General workflow for in vitro cytotoxicity assessment.

LDH Assay for Membrane Integrity

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10]

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant.

  • Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[19]

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[10][19]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12][13][14]

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.[13]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.[13]

Apoptosis vs. Necrosis Detection

G cluster_cell cluster_staining live Live Cell Phosphatidylserine (PS) on inner membrane early_apoptosis Early Apoptotic Cell PS translocated to outer membrane live->early_apoptosis late_apoptosis Late Apoptotic / Necrotic Cell PS on outer membrane Permeable membrane early_apoptosis->late_apoptosis annexin_v Annexin V (binds to PS) early_apoptosis->annexin_v binds late_apoptosis->annexin_v binds pi Propidium Iodide (enters permeable cells) late_apoptosis->pi enters

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Data Analysis and Interpretation

The primary endpoint for the MTT and LDH assays is the IC50 value, which is the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in LDH release, respectively, compared to the control.[20] These values are typically calculated by fitting the dose-response data to a sigmoidal curve. For the apoptosis assay, the data is presented as the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Comparative Data Summary
CompoundMCF-7 IC50 (µM) - MTT AssayHEK293 IC50 (µM) - MTT AssaySelectivity Index (HEK293 IC50 / MCF-7 IC50)% Apoptotic Cells (MCF-7, at IC50)
Parent Compound 15.5 ± 2.145.2 ± 5.82.965%
Derivative A (Ester) 8.2 ± 1.530.1 ± 4.23.772%
Derivative B (Alcohol) 35.8 ± 4.5>100>2.840%
Derivative C (Nitro) 5.1 ± 0.912.5 ± 2.32.585%
Doxorubicin 0.5 ± 0.12.3 ± 0.44.690%

Data are presented as mean ± standard deviation from three independent experiments.

Discussion and Structure-Activity Relationship Insights

The hypothetical data presented in the table above allows for several key interpretations regarding the structure-activity relationship of this compound class:

  • Esterification (Derivative A): Converting the carboxylic acid to a methyl ester increased the cytotoxicity in both cell lines. This may be attributed to increased lipophilicity, facilitating easier passage across the cell membrane. The selectivity index remained similar to the parent compound.

  • Reduction of the Acetyl Group (Derivative B): Replacing the acetyl group with a hydroxyl group significantly reduced the cytotoxicity. This suggests that the acetyl group may be important for the compound's cytotoxic activity, potentially through interactions with a target protein or by influencing the electronic properties of the aromatic ring.

  • Introduction of a Nitro Group (Derivative C): The addition of a strong electron-withdrawing nitro group markedly increased the cytotoxicity. This is a common observation for many classes of compounds and may be related to increased oxidative stress or altered metabolic pathways within the cell.[21]

  • Mechanism of Cell Death: The high percentage of apoptotic cells for the parent compound and its more potent derivatives (A and C) suggests that these compounds induce programmed cell death rather than necrosis. This is often a desirable characteristic for potential anticancer agents.

Conclusion and Future Directions

This guide provides a framework for the systematic assessment of the cytotoxicity of 4-(4-acetyl-2-methoxyphenoxy)butanoic acid and its derivatives. The multi-assay approach, combining measures of metabolic activity, membrane integrity, and apoptosis, offers a comprehensive initial toxicity profile. The hypothetical SAR analysis demonstrates how targeted chemical modifications can significantly impact cytotoxic potency and provides a rational basis for the design of future analogues.

Further studies should aim to:

  • Expand the panel of cell lines to include other cancer types and normal cell lines.

  • Investigate the time-dependency of the cytotoxic effects.

  • Elucidate the specific molecular mechanisms underlying the observed apoptosis, for example, by examining caspase activation or changes in mitochondrial membrane potential.[12][15]

  • Correlate the in vitro cytotoxicity data with in vivo toxicity and efficacy studies in animal models.

By following a rigorous and multi-faceted approach to cytotoxicity testing, researchers can make more informed decisions in the early stages of drug discovery, ultimately leading to the development of safer and more effective therapeutic agents.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry.
  • Abcam. (n.d.). MTT assay protocol.
  • Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Gomes, C. A., et al. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. CORE.
  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry.
  • Abcam. (n.d.). Apoptosis assay kits.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • Kalinowska, M., et al. (2024). Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids. PLOS One.
  • del Mar Contreras-Gámez, M., et al. (2008). Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity. PubMed.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • NAMSA. (n.d.). MTT Cytotoxicity Study.
  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC.
  • Barile, F. A., et al. (1994). In vitro cytotoxicity testing prediction of acute human toxicity. ResearchGate.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Dorta, E., et al. (2016). Relationship Between Structure and Cytotoxicity in a Series of Phenols. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Rahman, N. A., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of C20H32O3Si.
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Molecules. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Niles, A. L., et al. (2009). Update on in vitro cytotoxicity assays for drug development. ResearchGate.
  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Molecules. (2010, February 23). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
  • Valentovic, M. A., et al. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. PubMed.
  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
  • Rose, P. A., et al. (2000). Synthesis and biological activity of 4'-methoxy derivatives of abscisic acid. PubMed.
  • Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
  • Kuete, V., et al. (2017). Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells. PubMed.
  • Fundamentals of Anaesthesia, 3rd edition. (n.d.). CHAPTER 4 Mechanisms of drug action.
  • Chem-Impex. (n.d.). 4-(4-Formyl-3-methoxyphenoxy)-butyric acid.
  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC - NIH.
  • Reta, M. R., et al. (2025, August 9). (PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate.
  • Chemical Synthesis Database. (2025, May 20). 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid.
  • MySkinRecipes. (n.d.). 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic Acid.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; Disposal of 4-(4-Acetyl-2-methoxyphenoxy)butanoic Acid

Executive Summary & Chemical Profile This guide provides an operational framework for the safe management and disposal of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid . This compound is a functionalized phenoxy acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational framework for the safe management and disposal of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid . This compound is a functionalized phenoxy acid derivative, often utilized as a linker in pharmaceutical synthesis or as a metabolic probe. Its structure combines an acetophenone moiety with a butyric acid tail, imparting specific solubility and reactivity profiles that dictate its disposal pathway.

Critical Directive: As a research chemical with an unlisted specific RCRA waste code, this substance must be managed under the Precautionary Principle . It should be treated as a Category 2 Skin/Eye Irritant and a potential Aquatic Toxin due to its structural homology with bioactive phenoxy herbicides and vanilloid precursors.

Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
Chemical Structure C₁₃H₁₆O₅Contains acidic (-COOH) and ketone (-C=O) functionalities.
Physical State Solid (Crystalline powder)Risk of combustible dust generation during weighing.
Solubility Moderate (Organic solvents); Low (Water, pH dependent)Will precipitate in acidic aqueous waste streams; soluble in basic aqueous streams.
Acidity (pKa) ~4.5 - 4.8 (Predicted for -COOH)Incompatible with strong oxidizers and strong bases (exothermic neutralization).
Molecular Weight ~252.26 g/mol N/A

Containment & Pre-Disposal Handling[1][2][3][4]

Before disposal can occur, the integrity of the waste stream must be preserved.[1][2] Improper segregation is the leading cause of laboratory accidents involving organic acids.

Segregation Logic
  • Do NOT mix with Oxidizers: Contact with Nitric Acid, Peroxides, or Permanganates can lead to rapid oxidation of the ether/ketone backbone, generating heat and potentially toxic gases.

  • Do NOT mix with Strong Bases (Uncontrolled): While neutralization is a disposal method, uncontrolled mixing with concentrated Hydroxides (NaOH, KOH) in a waste drum can cause thermal runaway and splashing.

  • Segregate from Heavy Metals: To prevent the formation of insoluble metal-organic salts that complicate incineration.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling dry powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended for solutions >100 mM.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for liquid waste pouring.

Disposal Procedures & Workflows

Core Principle: This compound is an organic acid.[1][3] It must never be disposed of down the sanitary sewer.[4] The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Solid Waste Disposal (Pure Substance)
  • Applicability: Expired shelf stocks, contaminated weighing boats, spill cleanup residues.

  • Protocol:

    • Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Label the container clearly: "Hazardous Waste - Solid Organic Acid - 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid".

    • Attach the GHS Hazard Pictogram for Irritant (Exclamation Mark) .

    • Seal tightly.[4][5] Do not add liquids.

Liquid Waste Disposal (Reaction Mixtures)

Disposal depends on the solvent system used during experimentation.

  • Scenario A: Organic Solvent Matrix (e.g., DCM, Ethyl Acetate, Methanol)

    • Action: Collect in the "Organic Solvents" waste stream.

    • Segregation: Ensure the container is rated for the specific solvent (e.g., no acetone in PVC).

    • Labeling: List the solvent and the solute (4-(4-Acetyl-2-methoxyphenoxy)butanoic acid < 5%).

  • Scenario B: Aqueous Buffer Matrix

    • Action: Collect in "Aqueous Acidic Waste".

    • Caution: If the pH is adjusted to basic (>9) to solubilize the compound, it must go into "Aqueous Basic Waste". Never pour acidic waste into a basic waste container without a controlled neutralization step first.[6]

Visual Decision Logic (DOT Diagram)

DisposalWorkflow Start Waste Generation: 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid/Powder LiquidStream Liquid/Solution StateCheck->LiquidStream Dissolved Incineration Final Fate: High-Temp Incineration SolidStream->Incineration SolventCheck Solvent Type? LiquidStream->SolventCheck Halogenated Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->Halogenated Halogenated NonHalogenated Non-Halogenated Organic (e.g., MeOH, DMSO) SolventCheck->NonHalogenated Non-Halogenated Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Halogenated->Incineration NonHalogenated->Incineration pHCheck Check pH Aqueous->pHCheck AcidStream Aqueous Acid Waste (pH < 7) pHCheck->AcidStream Acidic BaseStream Aqueous Base Waste (pH > 7) pHCheck->BaseStream Basic AcidStream->Incineration BaseStream->Incineration

Figure 1: Decision logic for segregating 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid waste streams.

Emergency Response Protocols

In the event of a spill or accidental release, immediate action is required to prevent environmental contamination and personnel exposure.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[7] Wear a dust mask if powder is fine.

  • Contain: Gently cover the spill with wet paper towels to prevent dust generation.

  • Clean: Scoop up the material using a plastic dustpan.

  • Decontaminate: Wipe the surface with a mild soap solution followed by water.

  • Disposal: Place all cleanup materials into the Solid Waste container described in Section 3.1.

Spill Cleanup (Liquid)
  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust if the solvent is flammable.

  • Neutralize (Optional): If the solution is highly acidic, sprinkle Sodium Bicarbonate (NaHCO₃) over the spill until bubbling ceases.

  • Collect: Transfer absorbed material to a hazardous waste bag/pail.

References

  • Santa Cruz Biotechnology. 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester Safety Data Sheet. Retrieved from

  • Fisher Scientific. Safety Data Sheet for 4-(4-Methoxyphenyl)butyric acid (Structural Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • National Institute of Standards and Technology (NIST). Butanoic acid, 4-(4-chloro-2-methylphenoxy)- (Phenoxy Acid Analog Data). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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